2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is a stable isotope-labeled compound with the molecular formula C213C4H14O3S3 and a molecular weight of 234.34 . This compound is often used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves multiple steps, including the incorporation of carbon-13 isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of sulfur-containing reagents and specific reaction conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes. The process typically involves large-scale synthesis using specialized equipment and techniques to maintain the purity and isotopic labeling of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further research and applications .
Wissenschaftliche Forschungsanwendungen
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of sulfur-containing compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing metabolites.
Medicine: Investigated for its potential therapeutic applications and as a biomarker in disease research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfinylethyl-2-methylthioethylsulfone: The non-isotopically labeled form of the compound.
Sulfur Mustard Metabolites: Compounds with similar sulfur-containing structures used in toxicology and pharmacology research.
Uniqueness
2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in various research applications. This isotopic labeling enhances the compound’s utility in studies requiring detailed metabolic and chemical pathway analysis .
Eigenschaften
Molekularformel |
C6H14O3S3 |
---|---|
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1-methylsulfanyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane |
InChI |
InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
SBIHJAMOAWUXOE-PQVJJBODSA-N |
Isomerische SMILES |
CS[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C |
Kanonische SMILES |
CSCCS(=O)(=O)CCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.